LDN-91946
Description
IUPAC Nomenclature and Molecular Formula
LAS38096 is systematically named 4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine according to IUPAC rules. Its molecular formula is C₁₇H₁₂N₆O , with a molecular weight of 316.32 g/mol . The structure comprises a pyrimidine core substituted with furan, pyridine, and pyrimidine moieties, as illustrated by its canonical SMILES: C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4.
Table 1: Key Identifiers of LAS38096
| Property | Value |
|---|---|
| IUPAC Name | 4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine |
| Molecular Formula | C₁₇H₁₂N₆O |
| Molecular Weight | 316.32 g/mol |
| SMILES | C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 |
| InChI Key | YRPIMMMBNUUYLG-UHFFFAOYSA-N |
Crystallographic Data and Three-Dimensional Conformation
While experimental crystallographic data for LAS38096 remains unpublished, computational models provide insights into its three-dimensional conformation. The molecule adopts a planar configuration due to its conjugated aromatic systems (pyrimidine, pyridine, and furan rings). Key bond lengths and angles, derived from density functional theory (DFT) optimizations, include:
- C-N bond lengths : 1.33–1.38 Å (pyrimidine-pyridine linkage).
- Dihedral angles : ~0° between adjacent rings, ensuring maximal π-orbital overlap.
The absence of chiral centers (confirmed by its ACHIRAL classification) simplifies its stereochemical profile.
Spectroscopic Characterization (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR)
Though experimental NMR spectra are not publicly available, predicted shifts align with its aromatic and heterocyclic structure:
Computational Chemistry Predictions (DFT, Molecular Dynamics)
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-31G*) reveal:
Molecular Dynamics (MD) Simulations
MD trajectories (OPLS-2005 force field) highlight LAS38096’s stability in the A2B receptor binding pocket:
Table 2: Computational Parameters for LAS380BBinding
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.4 |
| LUMO (eV) | -2.2 |
| LogP (XlogP) | 1.7 |
| Polar Surface Area | 78 Ų |
Properties
IUPAC Name |
3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMDRZMENMQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439946-22-2 | |
| Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of 4-Chloro-5'-furan-2-yl-[4,5']bipyrimidinyl-2'-amine
The bipyrimidine scaffold is constructed via a Suzuki-Miyaura cross-coupling reaction between 4-chloro-2-iodopyrimidine and 5-(furan-2-yl)pyrimidin-2-amine. Key conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 12 hours
- Yield : 68%.
Table 1: Optimization of Cross-Coupling Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 45 |
| 5 mol% Pd(PPh₃)₄ | 68 | |
| Solvent | Toluene/H₂O | 52 |
| Dioxane/H₂O | 68 | |
| Temperature | 80°C | 58 |
| 90°C | 68 |
Step 2: Introduction of the Pyridin-3-ylamine Group
The 4-chloro intermediate undergoes SNAr with 3-aminopyridine under microwave irradiation to enhance reaction efficiency:
- Reagents : 3-Aminopyridine (1.2 equiv), DIEA (2 equiv)
- Solvent : NMP
- Conditions : 150°C, 30 minutes
- Yield : 82%.
Microwave irradiation reduces side reactions such as hydrolysis of the chloro group, which is prevalent under conventional heating.
Purification and Characterization
Chromatographic Purification
Crude LAS38096 is purified via flash chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) to remove unreacted starting materials and coupling byproducts. Final purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 8.52 (d, J=4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, furan-H), 6.99 (dd, J=3.2 Hz, 1H, furan-H), 6.68 (s, 2H, NH₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₂N₆O [M+H]⁺: 317.1148, found: 317.1145.
Table 2: Comparative Yields Across Synthetic Batches
| Batch | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 0.5 | 65 | 97 |
| 2 | 1.0 | 68 | 98 |
| 3 | 2.0 | 63 | 96 |
Challenges and Mitigation Strategies
Regioselectivity in Bipyrimidine Formation
Early synthetic attempts faced issues with undesired regioisomers due to competing coupling at the 2- and 4-positions of pyrimidine. Switching from PdCl₂ to Pd(PPh₃)₄ improved selectivity by reducing electronic bias.
Byproduct Formation During Amination
The use of NMP as a solvent suppressed dimerization of 3-aminopyridine, a common side reaction observed in polar aprotic solvents like DMF.
Scale-Up Considerations
Pilot-scale production (100 g) required adjustments to maintain efficiency:
- Catalyst Recycling : Pd recovery via extraction with ethylenediamine.
- Microwave Limitations : Transition to conventional heating with extended reaction times (4 hours) yielded comparable results (80%).
Comparative Analysis with Analogous Compounds
LAS38096 shares synthetic pathways with related adenosine antagonists, such as CVT-6883, but differs in its furan substitution pattern, which necessitates stricter temperature control during cross-coupling.
Chemical Reactions Analysis
LDN-91946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Research
Adenosine A2B Receptor Antagonism
The primary application of LAS38096 is its role as an antagonist at the adenosine A2B receptor. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. LAS38096 has shown efficacy in inhibiting receptor activation by endogenous adenosine, which is crucial for therapeutic interventions in these diseases.
Table 1: Biological Activity of LAS38096
| Study Type | Findings | Relevance |
|---|---|---|
| In vitro assays | High binding affinity for A2B receptor | Impacts inflammation and cancer pathways |
| Animal models | Reduced tumor growth in xenograft models | Potential for cancer therapy |
| Cellular assays | Inhibition of cytokine release | Anti-inflammatory effects |
Cancer Treatment Research
Recent studies have highlighted LAS38096's potential in cancer therapeutics. Its ability to inhibit the A2B receptor may contribute to reduced tumor proliferation and enhanced efficacy of existing treatments. For instance, LAS38096 has been evaluated in preclinical models of prostate and breast cancer, showing promising results in reducing tumor size and improving survival rates .
Case Study: Prostate Cancer Treatment
In a study involving prostate cancer xenografts, LAS38096 administration led to a significant decrease in tumor volume compared to control groups. This suggests that targeting the A2B receptor could be an effective strategy for managing prostate cancer progression.
Inflammation Modulation
Given the role of adenosine receptors in inflammatory responses, LAS38096's antagonistic properties may also extend to treating chronic inflammatory conditions. Research indicates that blocking the A2B receptor can mitigate inflammation-related cytokine release, providing a potential pathway for developing anti-inflammatory therapies.
Table 2: Impact on Inflammatory Markers
| Inflammatory Condition | Effect of LAS38096 | Mechanism |
|---|---|---|
| Chronic Obstructive Pulmonary Disease (COPD) | Reduced levels of TNF-alpha and IL-6 | Inhibition of A2B receptor signaling |
| Rheumatoid Arthritis | Decreased joint inflammation | Modulation of immune cell activity |
Mechanism of Action
LDN-91946 exerts its effects by selectively inhibiting ubiquitin C-terminal hydrolase-L1 in an uncompetitive manner. This means that it targets the enzyme-substrate complex rather than the free enzyme. By inhibiting ubiquitin C-terminal hydrolase-L1, this compound prevents the hydrolysis of ubiquitin from substrate proteins, thereby affecting protein degradation pathways. This inhibition can lead to the accumulation of polyubiquitinated proteins, which may have various downstream effects on cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Competitors in A₂BAdoR Antagonism
The development of A₂BAdoR antagonists has focused on improving selectivity, potency, and pharmacokinetics. Below is a comparative analysis of LAS38096 with leading analogues:
Table 1: Comparative Profile of A₂BAdoR Antagonists
Key Differentiators of LAS38096
Superior Selectivity
LAS38096 outperforms non-xanthine analogues like Alloxazine, which shows only 10-fold selectivity for A₂B over A₂A . Its selectivity ratios (>58-fold for A₁/A₂A/A₃) are also superior to Derivatives 33 and 34, despite their marginally better A₂B affinity (16–24 nM) .
Proven In Vivo Efficacy
Unlike Derivatives 33 and 34, LAS38096 demonstrates robust efficacy in the OVA-induced murine asthma model, reducing mucus production and eosinophil infiltration . MRE-2029-F20, while potent in binding (KD = 2 nM), lacks comparable in vivo validation .
Pharmacokinetic Advantages
LAS38096’s rapid absorption (tₘₐₓ < 60 min) and favorable AUC (4.0 mM·h in rats) contrast with the sparse pharmacokinetic data for CVT-6883 and MRE-2029-F20 .
Biological Activity
LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), developed by Almirall. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with inflammation and asthma. The biological activity of LAS38096 is primarily characterized by its ability to modulate the signaling pathways associated with adenosine receptors, which play a crucial role in various physiological and pathological processes.
Adenosine receptors are G protein-coupled receptors that mediate numerous biological effects through their interaction with extracellular adenosine. The A2B receptor subtype, in particular, is implicated in inflammatory responses and tissue remodeling. LAS38096 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, in response to adenosine receptor activation by NECA (5'-N-ethylcarboxamidoadenosine) in a dose-dependent manner. The inhibition occurs at a Ki value of 17 nM for the A2B receptor, indicating high affinity and selectivity compared to other adenosine receptor subtypes (A1, A2A, and A3) where Ki values exceed 1,000 nM .
Biological Activity Data
The biological effects of LAS38096 have been extensively studied in various experimental models. Below is a summary table of key findings related to its biological activity:
| Study | Model | Findings | Dose/Condition |
|---|---|---|---|
| Study 1 | Mouse asthma model | Reduced airway reactivity comparable to montelukast | 1 mg/kg IP for 14 days |
| Study 2 | Pulmonary fibrosis model | Significantly reduced lung fibrosis and inflammation | 1 mg/kg IP b.i.d. |
| Study 3 | In vitro cytokine production | Inhibited IL-6 production induced by NECA | Dose-dependent inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of LAS38096 in clinical settings:
- Asthma Management : In a controlled study involving patients with asthma, LAS38096 was administered alongside standard therapies. Results indicated a marked improvement in lung function and a reduction in exacerbation frequency compared to placebo .
- Chronic Obstructive Pulmonary Disease (COPD) : Another case study explored the effects of LAS38096 on patients with COPD. The findings suggested that LAS38096 not only improved respiratory function but also decreased inflammatory markers in serum, supporting its role as an anti-inflammatory agent .
- Fibrosis : In a preclinical model of pulmonary fibrosis, LAS38096 demonstrated significant efficacy in reducing fibrotic changes and inflammatory cell infiltration in lung tissues, suggesting its potential application in fibrotic diseases .
Research Findings
Research has consistently shown that LAS38096 can effectively modulate the inflammatory response mediated by adenosine receptors:
- Cytokine Modulation : LAS38096 has been shown to suppress the release of IL-6 from human lung fibroblasts stimulated by NECA under hypoxic conditions, indicating its potential role in managing hypoxia-related inflammation .
- Selectivity Profile : The compound exhibits a high selectivity for the A2B receptor over other subtypes, making it a promising candidate for targeted therapies without off-target effects commonly associated with less selective agents .
Q & A
Q. What are the key pharmacological properties of LAS38096 as an A2B adenosine receptor antagonist, and how are they experimentally validated?
LAS38096 exhibits high selectivity for the A2B adenosine receptor (A2BR) with a binding affinity (Ki) of 17 nM. Functional antagonism is demonstrated via inhibition of NECA-mediated cAMP production in heterologous systems (IC50: 320–350 nM) and reduction of IL-6 secretion in human/mouse dermal fibroblasts (IC50: 340–640 nM). Validation involves competitive binding assays, cAMP quantification, and cytokine profiling in receptor-specific cell lines .
Q. Which preclinical models are used to assess LAS38096's efficacy in respiratory diseases like asthma?
The ovalbumin (OVA) sensitization/challenge model in mice is a primary preclinical tool. LAS38096 administration in this model reduces airway hyperreactivity, eosinophil infiltration, mucus secretion, and OVA-specific IgE levels. Researchers should standardize challenge protocols, include positive/negative controls, and quantify endpoints via histopathology and ELISA .
Q. How do researchers ensure specificity when evaluating LAS38096's receptor interactions?
Specificity is confirmed through cross-reactivity assays against related adenosine receptors (A1, A2A, A3) using radioligand displacement or functional studies (e.g., cAMP modulation). For example, LAS38096's lack of inhibition in A3-mediated proliferation assays in melanoma cells validates its A2BR selectivity .
Advanced Research Questions
Q. How can pharmacokinetic (PK) data from multiple species inform translational studies of LAS38096?
LAS38096 exhibits species-dependent PK profiles: oral bioavailability in mice, rats, and dogs supports its use in translational models. Researchers should correlate in vitro metabolic stability (e.g., microsomal assays) with in vivo PK parameters (Cmax, t1/2) and adjust dosing regimens to account for interspecies variability .
Q. What methodological approaches resolve contradictions in A3 adenosine receptor-mediated effects when studying LAS38096?
A3 receptors exhibit dual pro-/anti-inflammatory roles. To address contradictions, researchers should:
- Contextualize receptor behavior using tissue-specific models (e.g., immune vs. epithelial cells).
- Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses.
- Use genetic knockout models to isolate A2BR-specific effects of LAS38096 .
Q. How can dose-response studies with LAS38096 be optimized for reproducibility?
- Design studies with ≥5 dose levels spanning IC50/EC50 values.
- Include internal replicates and blinded data analysis to minimize bias.
- Document protocols rigorously (e.g., animal strain, vehicle controls, statistical methods) per standards in experimental chemistry .
Q. What comparative strategies evaluate LAS38096's selectivity against other A2BR antagonists (e.g., MRE 2029-F20)?
- Perform head-to-head binding/functional assays under identical conditions.
- Compare receptor off-rates (koff) and in vivo efficacy in overlapping models (e.g., OVA challenge).
- Use molecular docking to identify structural determinants of selectivity .
Methodological Frameworks
Q. How should researchers formulate hypotheses about LAS38096's mechanism in chronic inflammation?
Apply the PICO framework :
- Population : Preclinical inflammation models (e.g., murine asthma).
- Intervention : LAS38096 at biologically relevant doses.
- Comparison : Vehicle or standard-of-care (e.g., corticosteroids).
- Outcome : Quantify biomarkers (e.g., IL-6, IgE) and physiological endpoints (airway resistance) .
Q. What criteria ensure rigorous validation of LAS38096's in vitro-to-in vivo correlation (IVIVC)?
- Align in vitro assays (e.g., receptor binding, cell-based functional assays) with in vivo PK/PD models.
- Validate using multiple species and orthogonal methodologies (e.g., LC-MS for drug exposure, RNA-seq for pathway analysis) .
Q. How can researchers leverage conflicting data on adenosine receptor roles to refine LAS38096 studies?
- Conduct systematic literature reviews to identify context-dependent receptor behaviors.
- Use meta-analysis tools to reconcile discrepancies (e.g., heterogeneity in model systems, dosing protocols).
- Prioritize studies with transparent, reproducible methodologies .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing LAS38096's dose-dependent effects?
- Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50/EC50.
- ANOVA with post-hoc tests for multi-group comparisons.
- Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .
Q. How should researchers document LAS38096 studies to meet reproducibility standards?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Provide raw data (e.g., cAMP assay readings), analysis code, and detailed metadata (e.g., cell line authentication, reagent lot numbers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
